4-[4-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride
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Overview
Description
4-[4-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride is a chemical compound characterized by its trifluoromethyl group and piperidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride typically involves the following steps:
Trifluoromethylation: The starting material, 4-aminopiperidine, undergoes trifluoromethylation to introduce the trifluoromethyl group at the para position of the phenyl ring.
Amination: The trifluoromethylated compound is then subjected to amination to introduce the amine group at the piperidine ring.
Dihydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-[4-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the amine group.
Substitution: Substitution reactions can occur at the piperidine ring or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidation can yield corresponding ketones or carboxylic acids.
Reduction Products: Reduction can produce amines or amides.
Substitution Products: Substitution reactions can lead to a variety of derivatives, including halogenated or alkylated compounds.
Scientific Research Applications
4-[4-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate the effects of trifluoromethyl groups on biological systems.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-[4-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to specific biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(Trifluoromethyl)benzaldehyde: This compound shares the trifluoromethyl group but has an aldehyde functional group instead of the piperidine ring.
4-(Trifluoromethyl)phenol: This compound has a phenol group instead of the amine group.
Uniqueness: 4-[4-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride is unique due to its combination of the trifluoromethyl group and the piperidine ring, which provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2.2ClH/c13-12(14,15)10-3-1-9(2-4-10)11(16)5-7-17-8-6-11;;/h1-4,17H,5-8,16H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNVXOPAXGAOLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)C(F)(F)F)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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